molecular formula C19H25N3O3S B5571406 (1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5571406
M. Wt: 375.5 g/mol
InChI Key: NIROUPFDNKYAHV-LSDHHAIUSA-N
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Description

The compound belongs to a class of diazabicyclo[3.2.2]nonan-7-ones. These compounds are known for their distinctive chemical structures, which influence their chemical behavior and physical properties.

Synthesis Analysis

Research on the synthesis of related diazabicyclo compounds provides insights into possible synthetic pathways. For instance, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves regio- and diastereoselective condensation, followed by iodolactonization (Ullah et al., 2005). Similarly, unnatural amino acids containing the 3,7-diazabicyclo[3,3,1]nonane unit were synthesized using the Mannich reaction (Latypova et al., 2008).

Molecular Structure Analysis

X-ray analyses of related compounds, such as 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, reveal conformational aspects like twin-chair conformations and interactions between various groups within the molecule (McCabe et al., 1989).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors due to their unique structures. For example, the reaction of diethyl 1, 3-acetonedicarboxylate with formaldehyde and amino acids led to the formation of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives (Vlasova et al., 2015).

Scientific Research Applications

Synthesis and Chemical Modifications

  • Bicyclic σ Receptor Ligands with Cytotoxic Activity : The synthesis of various stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate has been explored, yielding compounds with high σ1 receptor affinity. These compounds, particularly methyl ethers, demonstrated significant cytotoxic activity against human tumor cell lines, suggesting potential applications in cancer therapy (Geiger et al., 2007).
  • Chemically Modified Chitosan Biopolymers : Heterocyclic compounds have been used to modify chitosan, resulting in biopolymers with enhanced swelling properties and antimicrobial activities. These modifications suggest potential applications in biomedicine and materials science (Azmy et al., 2019).

Applications in Scientific Research

  • Coordination Chemistry : Studies have explored the coordination chemistry of hexadentate ligands with various metal ions, demonstrating their suitability for octahedral and tetragonal symmetries. This research has implications for the development of novel metal complexes with specific geometric and electronic properties (Comba et al., 2016).
  • Ring-Opening Polymerization : Organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been effective in the ring-opening polymerization of cyclic esters. These findings have implications for the synthesis of polymers with specific properties and applications in materials science (Lohmeijer et al., 2006).

properties

IUPAC Name

(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13-16(20-18(25-13)17-4-3-9-26-17)12-21-10-14-5-6-15(11-21)22(19(14)23)7-8-24-2/h3-4,9,14-15H,5-8,10-12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIROUPFDNKYAHV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3CC4CCC(C3)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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